molecular formula C16H19N B15176798 3,5-Diethyl-4-aminobiphenyl CAS No. 314084-63-4

3,5-Diethyl-4-aminobiphenyl

Cat. No.: B15176798
CAS No.: 314084-63-4
M. Wt: 225.33 g/mol
InChI Key: WSRGCUOXXGIVCV-UHFFFAOYSA-N
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Description

3,5-Diethyl-4-aminobiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an amino group attached to one of the benzene rings at the fourth position and ethyl groups at the third and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-4-aminobiphenyl can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Electrophilic Substitution:

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic methodologies such as the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyl-4-aminobiphenyl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted biphenyl compounds .

Scientific Research Applications

3,5-Diethyl-4-aminobiphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Diethyl-4-aminobiphenyl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The ethyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

Properties

CAS No.

314084-63-4

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

2,6-diethyl-4-phenylaniline

InChI

InChI=1S/C16H19N/c1-3-12-10-15(11-13(4-2)16(12)17)14-8-6-5-7-9-14/h5-11H,3-4,17H2,1-2H3

InChI Key

WSRGCUOXXGIVCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)C2=CC=CC=C2

Origin of Product

United States

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